molecular formula C13H11ClFNO B8393979 2'-Chloro-3-fluoro-5'-methoxybiphenyl-4-amine

2'-Chloro-3-fluoro-5'-methoxybiphenyl-4-amine

Cat. No. B8393979
M. Wt: 251.68 g/mol
InChI Key: UNZYAECFJNMMRF-UHFFFAOYSA-N
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Patent
US08686048B2

Procedure details

The title compound (134 mg) was prepared from 4-bromo-2-fluoroaniline (150 mg, 0.79 mmol) and 2-chloro-5-methoxylphenylboronic acid (191 mg, 1.02 mmol) as a colourless liquid.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
191 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([F:9])[CH:3]=1.[Cl:10][C:11]1[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][C:12]=1B(O)O>>[Cl:10][C:11]1[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][C:12]=1[C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([F:9])[CH:3]=1

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
BrC1=CC(=C(N)C=C1)F
Name
Quantity
191 mg
Type
reactant
Smiles
ClC1=C(C=C(C=C1)OC)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)OC)C1=CC(=C(C=C1)N)F
Measurements
Type Value Analysis
AMOUNT: MASS 134 mg
YIELD: CALCULATEDPERCENTYIELD 67.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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